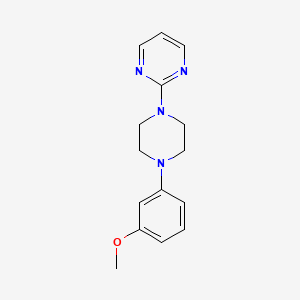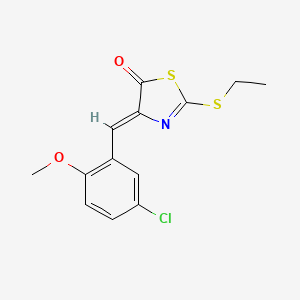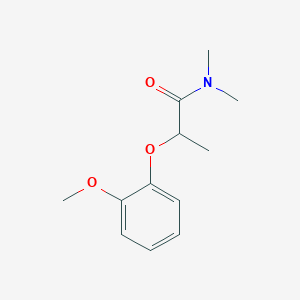
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)-
Vue d'ensemble
Description
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is a useful research compound. Its molecular formula is C15H18N4O and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[4-(3-methoxyphenyl)-1-piperazinyl]pyrimidine is 270.14806121 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been reported to target enzymes such as dihydrofolate reductase (dhfr), thymine synthase (ts), and aminoimidazole carbonamide ribonucleotide transformylase (aicarft) .
Mode of Action
For instance, inhibition of DHFR, TS, and AICARFT can disrupt DNA synthesis and cell proliferation, potentially leading to cell death .
Biochemical Pathways
The compound likely affects the folate pathway, which plays a vital role in DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, such as DHFR, TS, and AICARFT, the compound could disrupt DNA synthesis and cell proliferation.
Pharmacokinetics
Similar compounds have been reported to be more lipophilic and enter cells through passive diffusion This suggests that the compound may have good bioavailability
Result of Action
The compound’s action could lead to the inhibition of cell proliferation and induction of apoptosis . This is suggested by the compound’s potential to inhibit key enzymes involved in DNA synthesis and cell proliferation.
Analyse Biochimique
Biochemical Properties
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is essential for cell division and structure . This interaction can influence the polymerization of tubulin, affecting cell division and stability. Additionally, the compound may interact with other proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.
Cellular Effects
The effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- on cells are diverse and significant. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . By modulating this pathway, Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- can impact various cellular processes, including growth and development.
Molecular Mechanism
The molecular mechanism of action of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as tubulin, inhibiting its polymerization and affecting cell division . Additionally, it can activate the Wnt/β-catenin signaling pathway by binding to and modulating the activity of proteins involved in this pathway . These interactions lead to changes in gene expression and cellular responses, contributing to the compound’s overall effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects . Degradation over time can lead to changes in its activity and potency, which must be considered when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating cell signaling pathways and promoting cell growth . At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes and induction of apoptosis . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence its activity within cells These interactions can affect metabolic flux and the levels of metabolites, contributing to the compound’s overall effects on cellular function
Transport and Distribution
The transport and distribution of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and potency.
Subcellular Localization
The subcellular localization of Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall effects on cellular processes
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-5-2-4-13(12-14)18-8-10-19(11-9-18)15-16-6-3-7-17-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIDVQWKHKMON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189577 | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3601-87-4 | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003601874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 2-(4-(m-methoxyphenyl)-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B4736073.png)
![4-[4-(4-Chlorobenzoyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B4736094.png)

![2-{[4-(2-hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4736110.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B4736121.png)
![[2-(1H-indol-3-yl)ethyl][4-methoxy-3-(4-morpholinylmethyl)benzyl]amine dihydrochloride](/img/structure/B4736129.png)
![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4736138.png)
![3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B4736142.png)
![2-(dimethylamino)ethyl 3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B4736148.png)

![methyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4736161.png)
![4-({3-[(FURAN-2-YLMETHYL)CARBAMOYL]-1-METHYLPYRAZOL-4-YL}CARBAMOYL)BUTANOIC ACID](/img/structure/B4736174.png)
![N-[3-(cyclopropylcarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B4736181.png)
